molecular formula C28H26N4O5 B10939852 6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10939852
M. Wt: 498.5 g/mol
InChI Key: QPFKJQBJOWIFLN-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of substituted isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[4-(MORPHOLINOCARBONYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-35-21-10-6-18(7-11-21)25-24-22(16-23(17-2-3-17)30-27(24)37-31-25)26(33)29-20-8-4-19(5-9-20)28(34)32-12-14-36-15-13-32/h4-11,16-17H,2-3,12-15H2,1H3,(H,29,33)

InChI Key

QPFKJQBJOWIFLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CC=C(C=C5)C(=O)N6CCOCC6

Origin of Product

United States

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